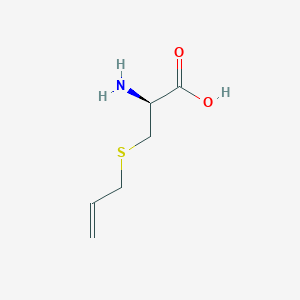

S-Allyl-D-cysteine

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-prop-2-enylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAHNWWNDFHPOH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S-Allyl-L-cysteine: A Comprehensive Technical Guide on its Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Allyl-L-cysteine (SAC) is a water-soluble organosulfur compound derived from garlic (Allium sativum), and is particularly abundant in aged garlic extract. Unlike the pungent and unstable allicin found in fresh garlic, SAC is odorless, highly bioavailable, and stable.[1] These characteristics, coupled with a wide range of observed biological activities, have positioned SAC as a compound of significant interest for therapeutic development. This technical guide provides an in-depth overview of the biological properties of SAC, focusing on its antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer effects. The information is presented with quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to support further research and drug development endeavors.

Physicochemical Properties and Pharmacokinetics

SAC is a white crystalline powder with a molecular weight of 161.22 g/mol and the chemical formula C6H11NO2S. It is highly soluble in water and exhibits excellent stability. Studies in animal models have demonstrated high oral bioavailability of SAC. Following oral administration, SAC is well-absorbed and undergoes metabolism primarily through N-acetylation and S-oxidation. The resulting metabolites are then excreted in the urine.

Antioxidant Properties

SAC exhibits potent antioxidant properties through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defense systems.[2]

Direct Radical Scavenging Activity

SAC has been shown to directly scavenge various free radicals, thereby mitigating oxidative stress. The radical scavenging capacity of SAC has been quantified in several in vitro assays.

| Antioxidant Assay | IC50 Value of SAC | Reference Compound | IC50 Value of Reference |

| DPPH Radical Scavenging | 58.43 mg/L (pyrene-labeled SAC) | Vitamin C | 5.72 mg/L |

| Hydroxyl Radical (•OH) Scavenging | 8.16 mg/L (pyrene-labeled SAC) | Vitamin C | 1.67 mg/L |

Table 1: In vitro radical scavenging activity of S-Allyl-L-cysteine.[3]

Enhancement of Endogenous Antioxidant Enzymes

SAC upregulates the expression and activity of key antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4] This is primarily mediated through the activation of the Nrf2 signaling pathway. In a study using a mouse model of forced swimming test-induced oxidative stress, administration of SAC (120 mg/kg) led to a significant enhancement of GPx activity in the prefrontal cortex.[4]

Anti-inflammatory Effects

SAC has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[5] By suppressing the activation of NF-κB, SAC reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5] In a rat model of sepsis induced by lipopolysaccharide (LPS), treatment with SAC at doses of 50 and 100 mg/kg significantly reduced serum levels of TNF-α and NF-κB.[5]

Neuroprotective Properties

The neuroprotective effects of SAC are attributed to its antioxidant and anti-inflammatory activities, as well as its ability to modulate specific signaling pathways involved in neuronal survival. SAC has been shown to protect against neurotoxicity in models of cerebral ischemia and neurodegenerative diseases.[6] The activation of the Nrf2-dependent antioxidant response is a key mechanism underlying its neuroprotective effects.[6]

Cardioprotective Effects

SAC exerts cardioprotective effects by mitigating ischemia-reperfusion injury and reducing the risk of myocardial infarction.[7] In a rat model of acute myocardial infarction, pretreatment with SAC (50 mg/kg/day) for 7 days significantly reduced infarct size and lowered mortality.[7] These protective effects are linked to its antioxidant properties and its ability to enhance neovasculogenesis.[8] Daily intake of SAC at dosages of 0.2 and 2 mg/kg body weight has been shown to significantly enhance c-kit protein levels in vivo, a marker associated with neovascularization.[8]

Anticancer Activity

SAC has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in animal models. Its anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[9][10]

In Vitro Anticancer Activity

| Cell Line | Cancer Type | Effect of SAC | Concentration/Dosage |

| HTB5, HTB9, JON, UMUC14, T24, T24R2 | Bladder Cancer | Inhibition of proliferation, induction of apoptosis and S-phase cell cycle arrest | Dose-dependent |

| SJ-N-KP, IMR5 | Neuroblastoma | Anti-proliferative effects, induction of apoptosis | 20 mM |

| A549 | Non-Small-Cell Lung Carcinoma | Inhibition of proliferation | Not specified |

| C6 | Glioma | Antiproliferative and apoptotic effects | IC50 dose of 50 µM |

Table 2: In vitro anticancer effects of S-Allyl-L-cysteine on various cancer cell lines.[9][10][11][12]

In Vivo Anticancer Activity

In a mouse xenograft model of human non-small-cell lung carcinoma, consumption of SAC was found to significantly inhibit tumor growth.[10]

Key Signaling Pathways Modulated by S-Allyl-L-cysteine

The biological effects of SAC are mediated through its interaction with several key signaling pathways, most notably the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

SAC is a potent activator of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[[“]][[“]] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by SAC, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of target genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes.

NF-κB Signaling Pathway

SAC inhibits the pro-inflammatory NF-κB signaling pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. SAC has been shown to prevent the degradation of IκB, thereby blocking NF-κB activation.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of an antioxidant.

-

Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Dissolve SAC in a suitable solvent to prepare a stock solution and then make serial dilutions to obtain various concentrations.

-

Assay Procedure: Mix a specific volume of the SAC solution with a specific volume of the DPPH solution in a microplate well or a cuvette.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of SAC.[15]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of SAC and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells).[11][16]

Western Blotting for Nrf2 Activation

Western blotting is used to detect the levels of specific proteins in a sample. To assess Nrf2 activation, the levels of Nrf2 in the nuclear fraction of cell lysates are measured.

-

Cell Treatment and Lysis: Treat cells with SAC for the desired time. Harvest the cells and separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running the nuclear lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of Nrf2 protein.[17]

Conclusion

S-Allyl-L-cysteine exhibits a remarkable array of biological properties, making it a promising candidate for the development of novel therapeutics for a variety of diseases. Its potent antioxidant and anti-inflammatory effects, mediated through the modulation of the Nrf2 and NF-κB signaling pathways, underpin its neuroprotective, cardioprotective, and anticancer activities. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this valuable natural compound. Continued investigation into the precise molecular mechanisms and clinical efficacy of SAC is warranted to fully realize its promise in human health.

References

- 1. researchgate.net [researchgate.net]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. S-allylcysteine mediates cardioprotection in an acute myocardial infarction rat model via a hydrogen sulfide-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S-allylcysteine Improves Blood Flow Recovery and Prevents Ischemic Injury by Augmenting Neovasculogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. selleckchem.com [selleckchem.com]

- 13. consensus.app [consensus.app]

- 14. consensus.app [consensus.app]

- 15. benchchem.com [benchchem.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. researchgate.net [researchgate.net]

Synthesis and characterization of S-Allyl-D-cysteine

An In-Depth Technical Guide to the Synthesis and Characterization of S-Allyl-D-cysteine

Introduction

This compound (SADC) is the D-enantiomer of S-allyl-cysteine (SAC), an organosulfur compound naturally found in garlic (Allium sativum). While the L-enantiomer (S-Allyl-L-cysteine) is more abundant in nature and has been extensively studied for its antioxidant, anti-inflammatory, and neuroprotective properties, the synthesis and characterization of the D-enantiomer are of significant interest for stereospecific biological and pharmaceutical research.[1][2][3] The unique stereochemistry of this compound may offer different pharmacokinetic profiles and biological activities, making it a valuable molecule for drug development and metabolic studies.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, data summaries, and workflow visualizations to facilitate its practical application in a laboratory setting.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the allylation of D-cysteine. This involves a nucleophilic substitution reaction where the thiol group of D-cysteine attacks an allyl halide, typically allyl bromide, in a basic solution.[4][5]

Experimental Protocol: Allylation of D-Cysteine

This protocol is adapted from established methods for the synthesis of S-Allyl-L-cysteine.[4]

Materials:

-

D-cysteine hydrochloride

-

Allyl bromide

-

Ammonium hydroxide (NH₄OH), 2M solution

-

Ethanol

-

Deionized water

Procedure:

-

Dissolution: Dissolve D-cysteine hydrochloride (e.g., 1 g, 6.34 mmol) in a 2M ammonium hydroxide solution (e.g., 20 mL). The basic solution deprotonates the thiol group, forming a thiolate anion which is a more potent nucleophile.

-

Addition of Allyl Bromide: To the D-cysteine solution, add allyl bromide (e.g., 1.15 g, 0.823 mL, 9.51 mmol) dropwise while stirring.

-

Reaction: Stir the resulting mixture vigorously at room temperature for approximately 20-24 hours.[4] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete, concentrate the mixture under reduced pressure to precipitate the crude this compound as a white solid.

-

Purification: Filter the solid product and wash it sequentially with cold ethanol (e.g., 3 x 10 mL) and then deionized water to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the purified this compound under vacuum to yield the final product.

Synthesis Workflow

Caption: Figure 1: Synthesis Workflow for this compound.

Characterization of this compound

Once synthesized, the identity and purity of this compound must be confirmed using various analytical techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure of the synthesized compound. The ¹H NMR and ¹³C NMR spectra of this compound are expected to be identical to those of its L-enantiomer.

Table 1: Predicted ¹H NMR Spectral Data for this compound in D₂O

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~5.85 | m | -CH=CH₂ |

| ~5.25 | m | -CH=CH₂ (trans) |

| ~5.20 | m | -CH=CH₂ (cis) |

| ~3.80 | t | α-CH |

| ~3.25 | d | -S-CH₂- |

| ~2.95 | m | β-CH₂ |

Data is predicted and may vary based on solvent and instrument parameters.[6][7]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~173.0 | C=O (Carboxyl) |

| ~134.0 | -CH= |

| ~118.0 | =CH₂ |

| ~55.0 | α-CH |

| ~35.0 | -S-CH₂- |

| ~33.0 | β-CH₂ |

Data is predicted and may vary based on solvent and instrument parameters.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a common technique used for this analysis.

Table 3: Mass Spectrometry Data for S-Allyl-cysteine

| Ion | m/z (mass-to-charge ratio) | Method |

|---|---|---|

| [M+H]⁺ | 162.06 | ESI-MS |

| [M-H₂O+H]⁺ | 145.03 | ESI-MS |

M represents the parent molecule. Data is based on the analysis of S-Allyl-L-cysteine and is expected to be identical for the D-enantiomer.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized this compound and for its quantification in various matrices. A reversed-phase C18 column is typically used.

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD).

-

Analytical Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

Mobile Phase:

-

A common mobile phase is a mixture of acetonitrile and water (e.g., 70:30, v/v), often with a small amount of an acid like formic acid (0.1%) to improve peak shape.[9][10] An isocratic elution is often sufficient.[9]

Procedure:

-

Sample Preparation: Prepare a standard solution of the synthesized this compound in the mobile phase at a known concentration (e.g., 10-50 µg/mL).

-

Injection: Inject a small volume (e.g., 5-20 µL) of the sample onto the HPLC column.[9][10]

-

Detection: Monitor the elution at a specific wavelength, typically around 210-254 nm.[9]

-

Analysis: The purity of the sample is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. The retention time for S-allyl cysteine is typically short, often under 5 minutes depending on the specific method.[9]

Characterization Workflow

Caption: Figure 2: Analytical Workflow for Characterization.

Biological Significance and Potential Signaling Pathways

S-Allyl-L-cysteine is known for its potent antioxidant activity, which is a key mechanism underlying its various health benefits.[2][3][11] It acts as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[11] While the specific pathways for this compound are yet to be fully elucidated, it is hypothesized to share similar antioxidant properties. Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Potential Antioxidant Signaling Pathway

The diagram below illustrates a simplified, hypothetical signaling pathway where this compound could mitigate cellular damage by reducing oxidative stress.

Caption: Figure 3: Hypothetical Antioxidant Mechanism.

Conclusion

This technical guide provides essential methodologies for the synthesis and characterization of this compound. The straightforward allylation of D-cysteine offers a reliable route to obtain this compound, and its structure and purity can be rigorously confirmed using standard analytical techniques such as NMR, MS, and HPLC. The potential biological activities of this compound, particularly its antioxidant capacity, make it a compound of great interest for further investigation in drug discovery and development. The detailed protocols and workflows presented herein serve as a valuable resource for researchers venturing into the study of this specific stereoisomer.

References

- 1. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-Allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester - Caffeic Acid Amide Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bloomtechz.com [bloomtechz.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0034323) [hmdb.ca]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034323) [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. bezmialemscience.org [bezmialemscience.org]

- 10. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

In vitro activity of S-Allyl-D-cysteine

An In-Depth Technical Guide to the In Vitro Activity of S-Allyl-L-cysteine

Introduction

S-Allyl-L-cysteine (SAC) is the most abundant and bioactive organosulfur compound found in aged garlic extract (AGE).[1][2][3] Unlike the oil-soluble compounds in fresh garlic, SAC is water-soluble, odorless, and stable, with high bioavailability.[4][5] Over the past decades, extensive in vitro research has established SAC as a potent agent with a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.[6][7] Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways involved in cell proliferation, apoptosis, oxidative stress, and inflammation.[8][9]

This technical guide provides a comprehensive overview of the core in vitro activities of SAC, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular mechanisms and workflows for researchers, scientists, and drug development professionals.

Anticancer Activity

SAC has demonstrated significant anticancer effects across a variety of cancer cell lines.[2][8] Its primary mechanisms of action involve the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.[2][8][10]

Data Presentation: Proliferation Inhibition and Apoptosis Induction

The cytotoxic and pro-apoptotic effects of SAC have been quantified in numerous studies, with IC50 values and apoptosis rates varying depending on the cancer cell type and experimental conditions.

| Cell Line | Cancer Type | Concentration / Dosage | Incubation Time | Observed Effect | Reference |

| A2780 | Ovarian Cancer | 1-100 mmol/L | 48 h | IC50 ≈ 25 mmol/L | [10] |

| A2780 | Ovarian Cancer | 1-100 mmol/L | 96 h | IC50 < 6.25 mmol/L | [10] |

| SJ-N-KP | Neuroblastoma | 20 mM | 48 h | 48.0% apoptotic cells (Annexin V+) | [1] |

| IMR5 | Neuroblastoma | 20 mM | 48 h | 50.1% apoptotic cells (Annexin V+) | [1] |

| MCF-7 | Breast Adenocarcinoma | 2.24 - 4.50 mM | 24 h | 13% - 25% reduction in cell viability | [11] |

| T24, T24R2, etc. | Bladder Cancer | Dose-dependent | 48 h | Significant inhibition of proliferation and colony formation | [2] |

| C6 | Rat Glioma | 50 µM | 24 h | IC50 dose determined; decreased cell viability | [12][13] |

Signaling Pathways in Anticancer Activity

SAC-induced apoptosis is often mediated through the intrinsic mitochondrial pathway. It modulates the expression of the Bcl-2 family of proteins, decreasing the level of anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax.[2][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization, release of cytochrome c into the cytoplasm, and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[1][2][14] Furthermore, SAC can induce cell cycle arrest, often in the G1/S or S phase, by downregulating cyclins such as Cyclin B1, D1, and E1.[2][10] In some cancer models, these effects are linked to the inhibition of survival pathways like the PI3K/Akt signaling pathway.[2][10]

Caption: SAC-induced intrinsic apoptosis pathway in cancer cells.

Antioxidant Activity

SAC is a potent antioxidant, a property central to many of its protective effects.[7] It acts through multiple mechanisms: direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), enhancement of endogenous antioxidant enzyme activity, and activation of the Nrf2 signaling pathway.[3]

Data Presentation: ROS Scavenging and Cytoprotection

The antioxidant capacity of SAC has been demonstrated in various in vitro models, where it effectively reduces oxidative stress induced by various stimuli.

| Cell Line / System | Inducer / Assay | SAC Concentration | Observed Effect | Reference |

| HepG2 Cells | 1 mM H₂O₂ | 100 µM | ROS levels reduced to 1.2-fold over control (vs. 1.7-fold with H₂O₂ alone) | [15] |

| HepG2 Cells | 1 mM H₂O₂ | 150 µM | ROS levels reduced to 1.0-fold over control | [15] |

| Porcine Oocytes | In vitro culture | 0.1 - 1.0 mM | Significant ROS reduction after 24h (82-91%) and 48h (86-99%) | [16][17] |

| Porcine Zygotes | In vitro culture | 0.1 - 1.0 mM | Maintained reduced ROS levels 22h post-activation (57-66% reduction) | [17] |

| DPPH Radical | Chemical Assay | 58.43 mg/L | Equivalent ORAC activity to 5.72 mg/L Vitamin C | [18] |

| Hydroxyl Radical | Chemical Assay | 8.16 mg/L | Equivalent ORAC activity to 1.67 mg/L Vitamin C | [18] |

Signaling Pathway: Nrf2-Dependent Antioxidant Response

A key mechanism for SAC's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[19][20] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. SAC can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and glutathione cysteine ligase (GCL).[15][19][20]

Caption: SAC activates the Nrf2-dependent antioxidant response.

Neuroprotective and Anti-inflammatory Activities

SAC exhibits significant neuroprotective and anti-inflammatory properties in vitro, primarily by mitigating oxidative stress, endoplasmic reticulum (ER) stress, and inhibiting pro-inflammatory signaling pathways.[6][21][22]

Data Presentation: Neuroprotection and Anti-inflammation

| Cell Line | Model / Stimulus | SAC Concentration | Observed Effect | Reference |

| Primary Neurons | Oxygen-glucose deprivation | Not specified | Protection against oxidative insults | [19] |

| SH-SY5Y Cells | 6-OHDA | 80 µg/mL (pre-incubation) | Increased cell viability by 144% | [21] |

| SH-SY5Y Cells | 6-OHDA | 5-80 µg/mL | Suppressed increase in pro-inflammatory TNF-α, IL-1, IL-8 | [21] |

| Chondrocytes | Oxidative Stress | Not specified | Downregulation of IL-1β, iNOS, Caspase-3, Caspase-9 | [23] |

| RAW264.7 Cells | IFNγ | Not specified | Decreased NF-κB transactivation and expression | [7] |

| HaCaT Keratinocytes | TNF-α (100 ng/mL) | 150 µmol/L | Inhibition of TNF-α-induced inflammation | [24] |

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

Inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) activate signaling cascades involving Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB).[7][25] SAC has been shown to inhibit the activation of MAPKs such as p38 and JNK, and block the activation and nuclear translocation of NF-κB.[7][24] This prevents the transcription of pro-inflammatory genes, leading to a reduction in the production of cytokines like TNF-α, IL-1β, and IL-6.[25][26]

Caption: SAC inhibits pro-inflammatory signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments commonly used to assess the activity of SAC.

Cell Viability / Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells (e.g., neuroblastoma cells) in a 96-well plate at a desired density and allow them to adhere for 24 hours.[1]

-

Treatment: Replace the medium with fresh medium containing various concentrations of SAC (e.g., 0, 1, 5, 10, 20, 30 mM) and a vehicle control.[1]

-

Incubation: Incubate the cells for the desired period (e.g., 48 hours) at 37°C in a humidified incubator.[1]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/ml and incubate for 3 hours at 37°C.[1]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570-577 nm using a multi-mode plate reader.[1] The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Seeding and Treatment: Seed cells (e.g., 9.1×10⁴ cells/ml) in a 6-well plate and allow adherence for 24 hours. Treat with desired concentrations of SAC (e.g., 0, 10, 20 mM) for 48 hours.[1]

-

Cell Harvesting: Detach the cells, wash with cold PBS, and centrifuge at 400 x g for 2-5 minutes.[1]

-

Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) (e.g., 1 µg/ml each) and incubate for 10-15 minutes at room temperature in the dark.[1]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Reactive Oxygen Species (ROS) Measurement (DCF-DA Assay)

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.

-

Cell Culture and Treatment: Culture cells (e.g., HepG2) and pre-treat with SAC (e.g., 100, 150 µM) for a specified time.

-

Induction of Oxidative Stress: Induce ROS production by adding an agent like H₂O₂ (e.g., 1 mM).[15]

-

Probe Loading: Wash the cells and incubate them with DCF-DA solution in the dark. DCF-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. The intensity is proportional to the intracellular ROS level.[15]

General Experimental Workflow

The in vitro assessment of SAC typically follows a structured workflow, from initial cytotoxicity screening to detailed mechanistic studies.

Caption: General workflow for in vitro evaluation of SAC.

Conclusion

S-Allyl-L-cysteine consistently demonstrates multifaceted therapeutic potential in a wide range of in vitro models. Its core activities—anticancer, antioxidant, neuroprotective, and anti-inflammatory—are underpinned by its ability to modulate fundamental cellular processes. SAC can trigger programmed cell death in malignant cells, protect healthy cells from oxidative and inflammatory damage, and activate endogenous defense mechanisms. The quantitative data and mechanistic pathways detailed in this guide highlight its promise as a lead compound for further investigation. The provided protocols offer a foundational framework for researchers aiming to explore and validate the diverse biological effects of this potent garlic-derived compound. Further research is warranted to translate these promising in vitro findings into effective therapeutic strategies.[8]

References

- 1. Aged garlic extract and its constituent, S-allyl-L-cysteine, induce the apoptosis of neuroblastoma cancer cells due to mitochondrial membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. greenmedinfo.com [greenmedinfo.com]

- 9. researchgate.net [researchgate.net]

- 10. S-allylcysteine, a garlic derivative, suppresses proliferation and induces apoptosis in human ovarian cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. Induction of apoptosis by S-allylmercapto-L-cysteine, a biotransformed garlic derivative, on a human gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. S-Allyl Cysteine Alleviates Hydrogen Peroxide Induced Oxidative Injury and Apoptosis through Upregulation of Akt/Nrf-2/HO-1 Signaling Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The antioxidative properties of S-allyl cysteine not only influence somatic cells but also improve early embryo cleavage in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The antioxidative properties of S-allyl cysteine not only influence somatic cells but also improve early embryo cleavage in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Ameliorating effect of S-Allyl cysteine (Black Garlic) on 6-OHDA mediated neurotoxicity in SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 22. On the antioxidant, neuroprotective and anti-inflammatory properties of S-allyl cysteine: An update | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. S-allyl cysteine alleviates nonsteroidal anti-inflammatory drug-induced gastric mucosal damages by increasing cyclooxygenase-2 inhibition, heme oxygenase-1 induction, and histone deacetylation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanisms of S-Allyl-L-cysteine: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of S-Allyl-L-cysteine (SAC), the most abundant and bioactive organosulfur compound in aged garlic extract. SAC is noted for its high bioavailability and stability, and it exerts a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2] This document details the core signaling pathways modulated by SAC, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of its mechanisms of action.

Antioxidant and Cytoprotective Mechanisms

The primary antioxidant effect of S-Allyl-L-cysteine is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[3][[“]] Additionally, SAC has been shown to directly scavenge a variety of reactive oxygen and nitrogen species (ROS/RNS).[5]

Activation of the Nrf2-ARE Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. SAC disrupts this interaction, allowing Nrf2 to translocate to the nucleus.[[“]] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating the transcription of a suite of protective enzymes.[3][6] This activation is further amplified by SAC's ability to modulate upstream kinases, including the inhibition of p38 MAPK and the enhancement of ERK1/2 and AKT phosphorylation.[[“]]

The downstream effects include the upregulation of Phase II detoxification and antioxidant enzymes such as heme oxygenase-1 (HO-1), glutathione peroxidase (GPx), glutathione reductase (GR), catalase (CAT), and superoxide dismutase (SOD).[7]

Caption: S-Allyl-L-cysteine (SAC) promotes Nrf2 nuclear translocation by inhibiting Keap1.

Quantitative Data: Nrf2 Activation and Antioxidant Enzyme Activity

The following table summarizes the dose-dependent effects of SAC on Nrf2 activation and the activity of downstream antioxidant enzymes in various experimental models.

| Model System | Treatment | Outcome | Result (vs. Control) | Reference |

| Rat Brain | Chronic SAC (25-200 mg/kg/day for 90 days) | Nrf2 activation in hippocampus | Significant increase at all doses | [7] |

| Rat Brain | Chronic SAC (100 mg/kg/day for 90 days) | Nrf2 activation in striatum | Significant increase | [7] |

| Rat Brain | Chronic SAC (25-200 mg/kg/day for 90 days) | Increased Glutathione Peroxidase (GPx), Glutathione Reductase (GR), Catalase (CAT), and SOD activities | Dose-dependent increases, mainly in hippocampus and striatum | [7] |

| SH-SY5Y Cells | SAC (80 µg/mL) pre-treatment vs. 6-OHDA | Cell Viability | Increased by 144% | [8] |

| SH-SY5Y Cells | SAC pre-treatment vs. 6-OHDA | Antioxidant Levels (CAT, GSH, SOD) | Significantly increased | [8] |

Experimental Protocol: Western Blot for Nrf2 and HO-1 Expression

This protocol provides a representative method for assessing the effect of SAC on the expression of Nrf2 and its downstream target, HO-1.

-

Cell Culture and Treatment:

-

Plate target cells (e.g., primary neurons, HaCaT keratinocytes) at a density of 1x10^6 cells in a 10-cm dish.

-

Allow cells to adhere for 24 hours.

-

Treat cells with varying concentrations of SAC (e.g., 50 µM, 150 µM, 500 µM) or vehicle control (media) for a specified time (e.g., 6, 12, or 24 hours).

-

-

Protein Extraction (Nuclear and Cytoplasmic):

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 400 µL of ice-cold lysis buffer (e.g., Buffer A: 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail).

-

Scrape cells and incubate on ice for 15 minutes.

-

Add 25 µL of 10% NP-40 and vortex vigorously for 10 seconds.

-

Centrifuge at 14,000 rpm for 45 seconds at 4°C. The supernatant contains the cytoplasmic extract.

-

Resuspend the nuclear pellet in 50 µL of ice-cold nuclear extraction buffer (e.g., Buffer C: 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail).

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C. The supernatant is the nuclear extract.

-

-

SDS-PAGE and Western Blotting:

-

Load 15-20 µg of nuclear extract (for Nrf2) or cytoplasmic extract (for HO-1 and loading control) per lane on a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer proteins to a PVDF membrane at 100 V for 1-2 hours at 4°C.[10][11]

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear loading control, anti-β-actin for cytoplasmic loading control) diluted in blocking buffer.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times for 10 minutes each with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) detection system.[12]

-

Quantify band intensity using densitometry software.

-

Anti-Inflammatory Mechanisms

SAC exerts potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses.[13]

Inhibition of the NF-κB Signaling Pathway

In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger the phosphorylation and subsequent degradation of IκB, allowing the NF-κB p50/p65 heterodimer to translocate to the nucleus.[14] SAC has been shown to inhibit this cascade.[13] By preventing IκB degradation, SAC blocks NF-κB nuclear translocation and its subsequent binding to DNA, thereby downregulating the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[14][15] This effect is partly mediated by SAC's modulation of upstream MAPKs, including the inhibition of p38 and JNK pathways.[14]

Caption: SAC inhibits the NF-κB pathway by preventing IκB degradation and nuclear translocation.

Quantitative Data: Anti-Inflammatory Effects

The following table presents quantitative data on the inhibitory effects of SAC on inflammatory markers.

| Model System | Treatment | Measured Parameter | Result | Reference |

| HaCaT Keratinocytes | SAC (150 µM) + TNF-α (100 ng/mL) | Inhibition of TNF-α-induced cytokine expression | Significant inhibition | [14][16] |

| HaCaT Keratinocytes | SAC (150 µM) + TNF-α (100 ng/mL) | Inhibition of p38 and JNK activation | Significant inhibition | [14][15] |

| Jurkat T-cells | SAC + TNF-α or H₂O₂ | Inhibition of NF-κB activation | Dose-dependent inhibition | [13] |

| Indomethacin-induced Gastric Damage (in vivo) | SAC (low dose) | Expression of IL-1β, TNF-α, IL-6 | Significantly attenuated | [17] |

| SH-SY5Y Cells | SAC pre-treatment vs. 6-OHDA | Pro-inflammatory cytokine levels (TNF-α, IL-1, IL-8) | Suppressed the increase caused by 6-OHDA | [8] |

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

EMSA is a key technique to directly assess the DNA-binding activity of NF-κB in nuclear extracts.[18]

-

Nuclear Protein Extraction:

-

Culture and treat cells (e.g., Jurkat T-cells, HUVECs) with an inflammatory stimulus (e.g., 10 ng/mL TNF-α for 30 minutes) with or without SAC pre-treatment (e.g., 1-10 mM for 24 hours).

-

Harvest cells and prepare nuclear extracts as described in the Western Blot protocol (Section 1.3).[9]

-

-

Oligonucleotide Probe Labeling:

-

Synthesize and anneal double-stranded oligonucleotides containing the consensus NF-κB binding site (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

End-label the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin or an infrared dye.[19][20]

-

Purify the labeled probe using a spin column to remove unincorporated nucleotides.[9]

-

-

Binding Reaction:

-

In a microfuge tube, combine the following on ice:

-

5-10 µg of nuclear extract.

-

1 µL of poly(dI-dC) (a non-specific competitor to reduce background).

-

4 µL of 5x binding buffer (e.g., 20% glycerol, 5 mM MgCl₂, 2.5 mM EDTA, 2.5 mM DTT, 250 mM NaCl, 50 mM Tris-HCl pH 7.5).

-

For competition assays, add a 50-fold molar excess of unlabeled ("cold") probe.

-

For supershift assays, add 1-2 µg of an antibody specific to an NF-κB subunit (e.g., p65 or p50).

-

-

Incubate at room temperature for 15-20 minutes.

-

Add 1 µL of the labeled probe (~20,000-50,000 cpm) and incubate for another 20-30 minutes at room temperature.[19][20]

-

-

Electrophoresis and Detection:

-

Add 2 µL of 6x loading buffer (non-denaturing).

-

Load samples onto a 6% non-denaturing polyacrylamide gel.

-

Run the gel in 0.5x TBE buffer at 150-200 V for 1.5-2 hours.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radioactive signal.

-

Anticancer Mechanisms

SAC exhibits anticancer activity in various cancer models by inducing programmed cell death (apoptosis) and inhibiting cell proliferation through cell cycle arrest.[1][21]

Induction of Apoptosis and Cell Cycle Arrest

SAC promotes apoptosis through the intrinsic (mitochondrial) pathway. It modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. Cytochrome c then activates a caspase cascade, beginning with the initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[1]

Furthermore, SAC can induce cell cycle arrest, often in the S phase, by altering the expression of key cell cycle regulators like cyclins.[1][21]

Caption: SAC induces apoptosis via the mitochondrial pathway by altering the Bax/Bcl-2 ratio.

Quantitative Data: Anticancer Effects

The table below summarizes the cytotoxic and antiproliferative effects of SAC on various cancer cell lines.

| Cell Line | Cancer Type | Assay | Treatment Duration | IC₅₀ / Effect | Reference |

| T24 | Bladder Cancer | CCK-8 | 72 h | ~50% viability at 50 mM | [21] |

| T24R2 (Cisplatin-Resistant) | Bladder Cancer | CCK-8 | 72 h | ~50% viability at 25 mM | [21] |

| T24R2 | Bladder Cancer | Flow Cytometry | 48 h | 3.12-fold increase in sub-G1 (apoptotic) population at 25 mM | [21] |

| MCF-7 | Breast Cancer | MTS | 24 h | IC₅₀ ≈ 2.24 mM; 25% viability reduction at 4.50 mM | [2][22] |

| MDA-MB-231 | Breast Cancer | MTS | 24 h | Significant viability decrease only at 4.50 mM | [2] |

| HL-60 | Leukemia | MTT | - | IC₅₀ ≈ 11.53 mM | [1] |

| K562 | Leukemia | MTT | - | IC₅₀ ≈ 10.03 mM | [1] |

| C6 Glioma | Glioblastoma | Viability Assay | 24 h | IC₅₀ ≈ 50 µM | [23] |

| RG2 Glioma | Glioblastoma | Viability Assay | 48 h | ~25% viability decrease at 25 µM | [24] |

Experimental Protocol: Cell Viability (MTT/CCK-8) Assay

This protocol outlines a standard method for assessing the dose- and time-dependent effects of SAC on cancer cell viability.

-

Cell Seeding:

-

Seed cancer cells (e.g., T24, MCF-7) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[21]

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

SAC Treatment:

-

Prepare a range of SAC concentrations (e.g., from 1 µM to 50 mM, depending on the cell line) in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the SAC-containing medium or vehicle control medium.

-

Incubate the plate for various time points (e.g., 24, 48, and 72 hours).[21]

-

-

MTT/CCK-8 Reagent Incubation:

-

At the end of each time point, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

-

-

Measurement:

-

For CCK-8: Measure the absorbance directly at 450 nm using a microplate reader.[21]

-

For MTT: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes. Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells:

-

% Viability = (Absorbance_treated / Absorbance_control) * 100

-

-

Plot the percentage of viability against the SAC concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Conclusion

S-Allyl-L-cysteine operates through a multi-pronged mechanism of action, fundamentally impacting core cellular pathways related to oxidative stress, inflammation, and apoptosis. Its ability to activate the Nrf2 antioxidant defense system, potently inhibit the pro-inflammatory NF-κB cascade, and induce apoptosis in cancer cells underscores its significant therapeutic potential. The data and protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the capabilities of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Chronic Administration of S-Allylcysteine Activates Nrf2 Factor and Enhances the Activity of Antioxidant Enzymes in the Striatum, Frontal Cortex and Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 10. assaygenie.com [assaygenie.com]

- 11. nacalai.com [nacalai.com]

- 12. origene.com [origene.com]

- 13. S-allyl cysteine inhibits activation of nuclear factor kappa B in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. S-allyl cysteine inhibits TNF-α-induced inflammation in HaCaT keratinocytes by inhibition of NF- κB-dependent gene expression via sustained ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. S-allyl cysteine alleviates nonsteroidal anti-inflammatory drug-induced gastric mucosal damages by increasing cyclooxygenase-2 inhibition, heme oxygenase-1 induction, and histone deacetylation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. med.upenn.edu [med.upenn.edu]

- 20. licorbio.com [licorbio.com]

- 21. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Investigation of the Anticancer Effect of S-Allyl-L Cysteine on the C6 Rat Glioma Cell Line in vitro in 2D- and 3D-Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Pharmacokinetics and metabolism of S-Allyl-D-cysteine

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of S-Allyl-L-cysteine

Introduction

S-Allyl-L-cysteine (SAC) is a water-soluble organosulfur compound and the most abundant bioactive constituent found in aged garlic extract (AGE).[1] Unlike the pungent and unstable compounds in fresh garlic, SAC is odorless, highly stable, and possesses significant bioavailability.[2] It is recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][3][4] A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for researchers, scientists, and drug development professionals seeking to harness its therapeutic potential. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of SAC, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacokinetics of S-Allyl-L-cysteine

The pharmacokinetic profile of SAC is distinguished by its excellent absorption, wide distribution, and a unique mechanism of metabolism and excretion that contributes to a long elimination half-life.

Absorption

SAC is exceptionally well-absorbed from the gastrointestinal tract following oral administration. Studies in various animal models consistently demonstrate high oral bioavailability, suggesting that it does not undergo significant first-pass metabolism in the liver.[5]

-

Rats: Bioavailability has been reported to be between 91% and 98%.[2][6]

-

Mice: Bioavailability has been measured at 103.0%.[2]

Peak plasma concentrations (Cmax) are typically reached within 30 minutes of oral administration in rats.[2]

Distribution

Following absorption, SAC distributes rapidly into various tissues. The highest concentrations are consistently found in the kidneys and liver, the primary organs involved in its metabolism and excretion.[2][7] It is also capable of crossing the blood-brain barrier, which is consistent with its observed neuroprotective effects.[2][8]

A study in rats administered a 50 mg/kg dose of SAC showed the following peak concentrations in various tissues:[2]

-

Kidney: 63.8 - 65.7 mg/kg

-

Liver: 50.1 - 58.1 mg/kg

-

Spleen: 42.2 - 43.3 mg/kg

-

Heart: 41.6 - 43.3 mg/kg

-

Lung: 34.2 - 35.1 mg/kg

-

Brain: 24.2 - 26.7 mg/kg

Metabolism

The metabolism of SAC is a multi-step process primarily involving N-acetylation and S-oxidation, with the liver and kidneys playing central roles.[9][10] The major identified metabolites are:

-

N-acetyl-S-allyl-L-cysteine (NAc-SAC): The principal metabolite.[9][10]

-

S-allyl-L-cysteine sulfoxide (SACS): Also known as alliin.

-

L-γ-glutamyl-S-allyl-L-cysteine (GGSAC). [5]

The transformation process involves several key steps. Ingested SAC is metabolized to NAc-SAC by acetyltransferase enzymes, which are abundant in the liver and kidney.[7] Part of the NAc-SAC is then deacetylated back to SAC by acylase enzymes, particularly in the kidney. This reversible reaction, coupled with extensive renal reabsorption of SAC, contributes significantly to its long retention in the body.[7]

S-oxidation of SAC to SACS and of NAc-SAC to NAc-SACS is another critical pathway, likely mediated by flavin-containing monooxygenases (FMOs).[11] NAc-SACS can be formed via two routes: the S-oxidation of NAc-SAC or the N-acetylation of SACS.[9][10]

Excretion

The primary route of excretion for SAC and its metabolites is through the urine.[6] However, unchanged SAC is minimally excreted (around 2.9% of the oral dose in rats).[6][7] The vast majority is eliminated in the form of its N-acetylated metabolites. In a study with rats, urinary excretion over 24 hours accounted for approximately 80% of the oral dose as NAc-SAC and 11% as NAc-SACS.[6][12]

A key feature of SAC's pharmacokinetics is its extensive renal reabsorption, evidenced by a very low renal clearance value (<0.01 L/h/kg in rats and dogs).[6][9][10] This reabsorption mechanism, combined with the deacetylation of NAc-SAC back to SAC in the kidney, creates a cycle that significantly prolongs the elimination half-life, which can be up to 12 hours in dogs.[5][9][10]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data from pharmacokinetic studies of SAC in various animal models.

Table 1: Pharmacokinetic Parameters of S-Allyl-L-cysteine

| Species | Dose (mg/kg) | Route | Bioavailability (F%) | Cmax (mg/L) | Tmax (min) | T1/2 (h) | Reference(s) |

|---|---|---|---|---|---|---|---|

| Rat | 5 | Oral | 98% | - | - | - | [6] |

| Rat | 25 | Oral | 96.8% | 24.4 | 30 | 2.6 | [2] |

| Rat | 50 | Oral | 95.6% | 56.0 | 30 | 2.5 | [2] |

| Rat | 100 | Oral | 91.0% | 100.1 | 30 | 2.7 | [2] |

| Dog | 2 | Oral | >90% | - | - | 12 |[9],[10] |

Table 2: Peak Tissue Concentrations (Cmax) of SAC in Rats (50 mg/kg Dose)

| Tissue | Cmax Oral (mg/kg) | Cmax IV (mg/kg) | Reference(s) |

|---|---|---|---|

| Kidney | 63.8 | 65.7 | [2] |

| Liver | 50.1 | 58.1 | [2] |

| Spleen | 42.2 | 43.3 | [2] |

| Heart | 41.6 | 43.3 | [2] |

| Lung | 34.2 | 35.1 | [2] |

| Brain | 24.2 | 26.7 |[2] |

Table 3: 24-Hour Urinary Excretion Profile in Rats (% of Oral Dose)

| Compound | Percentage of Dose | Reference(s) |

|---|---|---|

| S-Allyl-L-cysteine (SAC) | 2.9% | [6],[7] |

| N-acetyl-S-allyl-L-cysteine (NAc-SAC) | 80% | [6],[7] |

| N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS) | 11% |[6],[7] |

Experimental Protocols

The characterization of SAC's pharmacokinetics relies on robust in vivo studies and sensitive bioanalytical methods.

In Vivo Pharmacokinetic Study Protocol (Rodent Model)

-

Animal Models: Male Sprague-Dawley or Wistar rats are commonly used. Animals are fasted overnight before dosing but allowed access to water.

-

Dosing: SAC is dissolved in a suitable vehicle (e.g., water or saline) and administered via oral gavage (p.o.) or intravenous injection (i.v.) through the tail vein. Doses typically range from 5 mg/kg to 100 mg/kg.[2][6]

-

Sample Collection:

-

Blood: Serial blood samples (approx. 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine: For excretion studies, animals are housed in metabolic cages to allow for the collection of urine over a 24-hour period.

-

Tissues: For distribution studies, animals are euthanized at specific time points after dosing. Tissues of interest (liver, kidney, brain, etc.) are harvested, weighed, and homogenized before analysis.[2]

-

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters like Cmax, Tmax, AUC (Area Under the Curve), T1/2, and bioavailability (F%).

Bioanalytical Method: LC-MS/MS

The quantification of SAC and its metabolites in biological matrices is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

-

Sample Preparation: A simple protein precipitation step is typically sufficient. An aliquot of plasma (e.g., 50 µL) is mixed with a precipitating agent like methanol or acetonitrile (often containing an internal standard) at a ratio of 1:3 or 1:4. The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[13] The resulting supernatant is collected for injection into the LC-MS/MS system.

-

Chromatography:

-

Column: A reversed-phase C18 column is commonly used for separation.[14]

-

Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a modifier like formic acid (0.1%) or ammonium acetate, is employed to achieve chromatographic separation of SAC from its metabolites and endogenous matrix components.[13][14]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection: Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For SAC, a common transition is m/z 162.0 → 145.0.[15]

-

-

Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.[14][16]

Interaction with Signaling Pathways and Enzymes

SAC exerts its biological effects by modulating various cellular signaling pathways. It also shows a favorable profile regarding its interaction with major drug-metabolizing enzymes.

Signaling Pathways

-

Nrf2-Dependent Antioxidant Response: SAC has been shown to activate the Nuclear factor erythroid-2-related factor 2 (Nrf2) signaling pathway.[17] It promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, leading to their upregulation. This is a key mechanism behind its neuroprotective effects against oxidative stress and ischemic injury.[17]

-

PI3K/AKT/mTOR Pathway: In some cancer cell lines, SAC has been observed to induce autophagy by downregulating the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[18]

-

Hydrogen Sulfide (H₂S) Pathway: SAC is considered a source of H₂S, a gaseous signaling molecule with potent vasodilatory and cardioprotective effects.[3] The cardioprotective action of SAC in models of myocardial infarction is believed to be mediated, at least in part, through the cystathionine γ-lyase (CSE)/H₂S pathway.[19]

Interaction with Cytochrome P450 (CYP) Enzymes

The potential for drug-drug interactions is a critical consideration in drug development. Studies using human liver microsomes have shown that SAC itself has little to no inhibitory effect on the five major CYP450 isoforms responsible for most drug metabolism: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[20][21]

However, its N-acetylated metabolites can exhibit weak to moderate inhibition at high concentrations (around 1 mM).[20][21] For instance, NAc-SAC showed minor inhibition of CYP2D6, while trans-N-acetyl-S-1-propenyl-L-cysteine (a metabolite of a related compound in AGE) showed weak inhibition of CYP1A2, 2C19, 2D6, and 3A4.[20][21] Overall, at typical physiological concentrations achieved through supplementation, SAC is considered to have a low potential for clinically significant CYP-mediated drug interactions.

Conclusion

S-Allyl-L-cysteine exhibits a highly favorable pharmacokinetic profile characterized by excellent oral bioavailability, rapid and wide tissue distribution, and a prolonged half-life. Its unique metabolic pathway, involving a cycle of N-acetylation and deacetylation coupled with extensive renal reabsorption, allows for sustained plasma concentrations. Furthermore, its mechanism of action via modulation of key signaling pathways like Nrf2 and its low potential for interacting with major CYP450 enzymes underscore its promise as a safe and effective therapeutic agent. This comprehensive understanding of its ADME properties provides a solid foundation for further preclinical and clinical development.

References

- 1. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Metabolism, Excretion, and Pharmacokinetics of S-Allyl-l-Cysteine in Rats and Dogs | Semantic Scholar [semanticscholar.org]

- 11. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. Oral Administration of (S)-Allyl-l-Cysteine and Aged Garlic Extract to Rats: Determination of Metabolites and Their Pharmacokinetics | Semantic Scholar [semanticscholar.org]

- 15. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jstage.jst.go.jp [jstage.jst.go.jp]

An In-depth Technical Guide on the Interaction of S-Allyl-D-cysteine with D-amino acid oxidase

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is currently no specific data on the interaction between S-Allyl-D-cysteine and D-amino acid oxidase (DAO). This technical guide provides a comprehensive overview of D-amino acid oxidase, its known substrates and inhibitors, and detailed experimental protocols that can be employed to investigate the potential interaction of this compound with this enzyme.

Introduction to D-amino acid oxidase (DAO)

D-amino acid oxidase (DAO or DAAO) is a flavoenzyme (EC 1.4.3.3) that plays a crucial role in the metabolism of D-amino acids.[1][2] It catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide.[1][3] This enzyme exhibits high stereospecificity for D-isomers of amino acids and is largely inactive towards their L-counterparts.[2]

DAO is a homodimeric protein with each monomer containing a non-covalently bound flavin adenine dinucleotide (FAD) as a cofactor.[1] In mammals, DAO is predominantly found in the peroxisomes of the kidney, liver, and brain.[4] Its physiological functions are diverse, ranging from the detoxification of D-amino acids obtained from dietary and gut microbial sources to the regulation of D-serine levels in the brain.[1][4] D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[3] Consequently, DAO inhibitors are being investigated as potential therapeutic agents for neurological and psychiatric disorders, such as schizophrenia, where NMDA receptor hypofunction is implicated.[3][4][5]

Quantitative Data on Known DAO Substrates and Inhibitors

To provide a framework for evaluating the potential interaction of this compound with DAO, this section summarizes the kinetic parameters for a selection of known substrates and the inhibitory constants for various inhibitors of DAO.

Substrate Specificity of D-amino acid oxidase

DAO exhibits broad substrate specificity, with a preference for neutral and hydrophobic D-amino acids.[1] The following table presents the kinetic parameters for the oxidation of various D-amino acids by DAO from different sources.

| Substrate | Source of DAO | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| D-Alanine | Human | 1.8 | 35 | 1.9 x 10⁴ | (Pollegioni et al., 2007) |

| D-Serine | Human | 2.5 | 10 | 4.0 x 10³ | (Pollegioni et al., 2007) |

| D-Proline | Human | 0.8 | 40 | 5.0 x 10⁴ | (Pollegioni et al., 2007) |

| D-Methionine | Human | 0.3 | 25 | 8.3 x 10⁴ | (Pollegioni et al., 2007) |

| D-Phenylalanine | Human | 0.15 | 30 | 2.0 x 10⁵ | (Pollegioni et al., 2007) |

| D-Valine | Porcine Kidney | 0.5 | - | - | (Dixon and Kleppe, 1965) |

| D-Leucine | Porcine Kidney | 0.2 | - | - | (Dixon and Kleppe, 1965) |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition).

Inhibitors of D-amino acid oxidase

A wide range of compounds have been identified as inhibitors of DAO. These are crucial for understanding the structure-activity relationships of the enzyme's active site and for the development of therapeutic agents.

| Inhibitor | Type of Inhibition | Ki (µM) | IC50 (µM) | Source of DAO | Reference |

| Benzoic acid | Competitive | 0.017 | - | Porcine Kidney | (Dixon and Kleppe, 1965) |

| Sodium Benzoate | Competitive | - | 19 | Human | (Sacchi et al., 2008) |

| Furoic acid | Competitive | 0.003 | - | Porcine Kidney | (Dixon and Kleppe, 1965) |

| CBIO | Competitive | 0.018 | - | Human | (Ferraris et al., 2008) |

| AS057278 | Competitive | - | 0.9 | Human | [6] |

| Luvadaxistat (TAK-831) | Competitive | - | 0.009 | Human | [7] |

Experimental Protocols for Investigating the Interaction of a Novel Compound with DAO

To determine if this compound interacts with DAO, a series of enzymatic assays can be performed. The following protocols are based on established methods for characterizing DAO activity and inhibition.[8][9][10]

General Reagents and Equipment

-

Enzyme: Purified recombinant human D-amino acid oxidase (hDAO).

-

Substrate: A known DAO substrate, for example, D-serine or D-alanine.

-

Test Compound: this compound.

-

Buffer: 100 mM sodium pyrophosphate, pH 8.5.

-

Cofactor: Flavin adenine dinucleotide (FAD).

-

Detection Reagents: Depending on the assay method (see below).

-

Instrumentation: Spectrophotometer or fluorometer, oxygen electrode.

Assay Method 1: Oxygen Consumption Assay

This is a direct assay that measures the consumption of molecular oxygen during the DAO-catalyzed reaction using a Clark-type oxygen electrode.[8]

Procedure:

-

Prepare a reaction mixture in the electrode chamber containing buffer, FAD, and the desired concentration of the D-amino acid substrate.

-

Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a known amount of DAO.

-

Monitor the decrease in oxygen concentration over time. The initial rate of oxygen consumption is proportional to the enzyme activity.

-

To test for inhibition, pre-incubate the enzyme with various concentrations of this compound before adding the substrate. A decrease in the rate of oxygen consumption indicates inhibition.

Assay Method 2: Coupled Spectrophotometric Assay (Peroxidase-based)

This is an indirect assay that measures the production of hydrogen peroxide, a product of the DAO reaction. The hydrogen peroxide is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

Procedure:

-

Prepare a reaction mixture in a cuvette or 96-well plate containing buffer, a known DAO substrate (e.g., D-alanine), HRP, and a chromogenic substrate (e.g., o-dianisidine).

-

To test for inhibition, add various concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding DAO.

-

Monitor the change in absorbance at the appropriate wavelength (e.g., 440 nm for o-dianisidine) over time.

-

The rate of color development is proportional to the DAO activity.

Data Analysis

The data obtained from these assays can be used to determine key kinetic parameters:

-

Michaelis-Menten kinetics: By measuring the initial reaction rates at various substrate concentrations, the Michaelis constant (Km) and maximum velocity (Vmax) can be determined by fitting the data to the Michaelis-Menten equation.[11]

-

Inhibition studies: To determine the type of inhibition and the inhibition constant (Ki), initial rates are measured at different substrate concentrations in the presence of various concentrations of the inhibitor (this compound). The data can be analyzed using Lineweaver-Burk or other graphical methods.[11]

Visualizations

D-amino acid oxidase Catalytic Cycle

The following diagram illustrates the general enzymatic reaction catalyzed by D-amino acid oxidase.

Caption: General reaction mechanism of D-amino acid oxidase.

Experimental Workflow for Screening this compound

The diagram below outlines a typical experimental workflow to determine if this compound is a substrate or inhibitor of DAO.

Caption: Workflow for characterizing this compound interaction with DAO.

Conclusion

While there is a wealth of information on the naturally occurring S-Allyl-L-cysteine and its biological activities, the interaction of its D-enantiomer, this compound, with D-amino acid oxidase remains unexplored in the available scientific literature.[6][12][13][14][15] The substrate specificity of DAO is broad, and it is plausible that this compound could act as a substrate or an inhibitor. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate this potential interaction. Such studies would not only contribute to a more comprehensive understanding of DAO's substrate and inhibitor landscape but could also have implications for drug development, particularly in the context of modulating NMDA receptor activity.

References

- 1. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 4. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evolution of D-amino acid oxidase inhibitors: From concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assays of D-amino acid oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

- 12. S-Allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Effects of S-Allyl-Cysteine Isomers: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract